molecular formula C8H18N2 B13858857 2,3-Diethylpiperazine

2,3-Diethylpiperazine

Cat. No.: B13858857
M. Wt: 142.24 g/mol
InChI Key: FOCWTZQPHKNTMZ-UHFFFAOYSA-N
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Description

2,3-Diethylpiperazine: is a heterocyclic organic compound that belongs to the piperazine family It is characterized by a six-membered ring containing two nitrogen atoms at opposite positions, with ethyl groups attached to the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethylpiperazine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the catalytic cyclodeamination of ethylenediamine or diethylenetriamine. The process can be optimized using superacid catalysts such as sulfate on zirconium dioxide or zeolite-based catalytic systems, achieving high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Diethylpiperazine undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl groups, leading to the formation of substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: DBU, sodium hydroxide.

    Catalysts: Superacid catalysts, zeolite-based catalytic systems.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2,3-Diethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diethylpiperazine involves its interaction with molecular targets and pathways within biological systems. It can act as an agonist or antagonist at various receptors, leading to specific physiological effects. For example, it may interact with neurotransmitter receptors, influencing neural activity and resulting in therapeutic effects .

Comparison with Similar Compounds

2,3-Diethylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2,3-diethylpiperazine

InChI

InChI=1S/C8H18N2/c1-3-7-8(4-2)10-6-5-9-7/h7-10H,3-6H2,1-2H3

InChI Key

FOCWTZQPHKNTMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NCCN1)CC

Origin of Product

United States

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